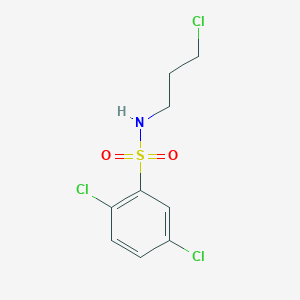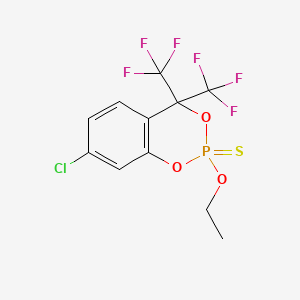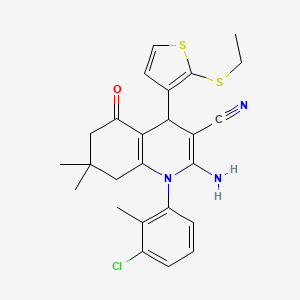
2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-二氯-N-(3-氯丙基)苯磺酰胺是一种有机化合物,分子式为C9H10Cl3NO2S。 它是一种苯磺酰胺衍生物,其特征是在苯环的2和5位存在氯原子,以及一个连接到磺酰胺基氮原子的3-氯丙基 .
准备方法
合成路线及反应条件
2,5-二氯-N-(3-氯丙基)苯磺酰胺的合成通常涉及亲电芳香取代反应。 一般机理包括形成苯环上的σ键,生成带正电荷的苯鎓中间体,然后脱去质子生成取代的苯环 。具体的反应条件和试剂可能有所不同,但常用的方法包括使用氯化剂和磺酰胺前体。
工业生产方法
该化合物的工业生产可能涉及在受控条件下进行大规模亲电芳香取代反应,以确保高产率和纯度。该过程通常包括氯化、磺化和随后的取代反应步骤。
化学反应分析
反应类型
2,5-二氯-N-(3-氯丙基)苯磺酰胺会发生各种化学反应,包括:
取代反应: 通常涉及亲核取代,其中氯原子可以被其他亲核试剂取代。
氧化和还原: 该化合物可以被氧化形成磺酸,或被还原形成胺。
常用试剂和条件
取代: 试剂如氢氧化钠或氢氧化钾在水溶液或醇溶液中。
氧化: 试剂如高锰酸钾或过氧化氢。
还原: 试剂如氢化锂铝或硼氢化钠。
主要产物
取代: 产物包括各种取代的苯磺酰胺。
氧化: 产物包括磺酸。
还原: 产物包括胺。
科学研究应用
2,5-二氯-N-(3-氯丙基)苯磺酰胺在科学研究中具有多种应用:
化学: 用作合成更复杂有机化合物的中间体。
生物学: 研究其潜在的生物活性及其与生物分子的相互作用。
医药: 研究其潜在的治疗特性,包括抗菌和抗癌活性。
工业: 用于生产染料、颜料和其他工业化学品.
作用机理
2,5-二氯-N-(3-氯丙基)苯磺酰胺的作用机理与其与特定分子靶点和途径的相互作用有关。例如,它可能通过与特定受体或蛋白质结合,抑制某些酶或干扰细胞过程。 对其分子靶点和途径的详细研究对于完全理解其作用至关重要 .
作用机制
The mechanism of action of 2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
相似化合物的比较
类似化合物
- 2,5-二氯-N-(3-氯-2-甲基苯基)苯磺酰胺
- 2,5-二氯-N-(3,4-二甲基苯基)苯磺酰胺
独特性
与类似化合物相比,2,5-二氯-N-(3-氯丙基)苯磺酰胺由于其特定的取代模式以及3-氯丙基的存在而具有独特性。
属性
分子式 |
C9H10Cl3NO2S |
|---|---|
分子量 |
302.6 g/mol |
IUPAC 名称 |
2,5-dichloro-N-(3-chloropropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H10Cl3NO2S/c10-4-1-5-13-16(14,15)9-6-7(11)2-3-8(9)12/h2-3,6,13H,1,4-5H2 |
InChI 键 |
HCWPWQKTPPMBJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-cyano-4-(furan-2-yl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11641476.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11641481.png)

![3-({2-methoxy-4-[(Z)-(5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B11641488.png)
![2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11641494.png)
![9-Bromo-5-(4-isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11641499.png)
![1-(2-Methylcyclohexyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B11641503.png)
![Ethanone, 2-(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)-1-(4-isopropylphenyl)-](/img/structure/B11641510.png)
![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11641512.png)
![(5E)-5-{[1-(2-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B11641517.png)

![N-[2-(4-Methoxy-phenyl)-ethyl]-N'-(tetrahydro-furan-2-ylmethyl)-oxalamide](/img/structure/B11641546.png)
![Ethyl (2Z)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2-{[3-(prop-2-EN-1-yloxy)phenyl]methylidene}-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11641553.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B11641564.png)
